molecular formula C19H19N3O3 B2533569 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid CAS No. 894741-72-1

5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid

Cat. No.: B2533569
CAS No.: 894741-72-1
M. Wt: 337.379
InChI Key: ZBZSKELWLIHHHM-UHFFFAOYSA-N
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Description

5-((4-(5-Methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid is a synthetic small molecule featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for mimicking purine bases . This structural characteristic allows such derivatives to act as antimetabolites, interfering with nucleic acid synthesis and related enzymatic pathways, which is a validated mechanism for both anticancer and antiviral applications . Benzimidazole-based compounds are extensively investigated for their potent biological activities. Recent research on analogous structures has demonstrated significant cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and pancreatic carcinoma (Panc-1) models . Furthermore, structurally related molecules have shown promise as molecular sensors, capable of selective colorimetric detection of metal ions like Pb(II), which is valuable in environmental monitoring . The presence of both the benzimidazole moiety and a carboxylic acid functional group in this compound makes it a versatile intermediate or potential pharmacologically active compound for advanced research in drug discovery and chemical biology. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[4-(6-methyl-1H-benzimidazol-2-yl)anilino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-5-10-15-16(11-12)22-19(21-15)13-6-8-14(9-7-13)20-17(23)3-2-4-18(24)25/h5-11H,2-4H2,1H3,(H,20,23)(H,21,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZSKELWLIHHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Benzimidazole Core Reactivity

  • Alkylation : The 1H-benzimidazole nitrogen undergoes alkylation with trifluoroethyl or methyl groups using alkyl halides or alcohols under acidic conditions (H₂SO₄, 60–75% molar ratio) .

  • Chlorination : Bis(2-chloroethyl)amino groups can be introduced via chlorination of hydroxyethyl intermediates using SOCl₂ or PCl₅ .

Amino Group Reactions

  • Acylation : The aromatic amino group reacts with acyl chlorides or anhydrides (e.g., glutaric anhydride) to form stable amides .

  • Reduction : Catalytic hydrogenation (10% Pd/C, H₂, ethanol) reduces nitro intermediates to amino derivatives without affecting the benzimidazole ring .

Oxopentanoic Acid Modifications

  • Esterification : The carboxylic acid forms esters (e.g., ethyl ester) via Fischer esterification (H₂SO₄, ethanol, reflux) .

  • Decarboxylation : Heating under basic conditions leads to decarboxylation, yielding 4-(benzimidazol-2-yl)butanone derivatives .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The amide bond hydrolyzes under strong acidic (12 M HCl, reflux) or basic conditions, regenerating glutaric acid and aniline derivatives .

  • Oxidative Side Reactions : Prolonged exposure to air oxidizes the 5-oxo group, forming peroxides or diketones .

Degradation Products

ConditionMajor By-ProductsSource
Acidic HydrolysisGlutaric acid, 4-(5-methylbenzimidazol-2-yl)aniline
Alkaline HydrolysisSodium 5-oxopentanoate

Catalytic and Solvent Effects

  • Hydrogenation Catalysts : 5–10% Rh/C or Pd/C in THF/ethanol achieves >90% reduction of nitro groups without over-reduction .

  • Solvent Polarity : Polar aprotic solvents (THF) enhance cyclization rates, while toluene improves solubility of hydrophobic intermediates .

Reaction Optimization Challenges

  • Side-Product Formation : Extended reaction times (>4 hours) or improper stoichiometry generate O-acetyl-N-pyridinylhydroxylamine or dimeric species .

  • Temperature Sensitivity : Reactions above 90°C promote decomposition of the benzimidazole ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of glioblastoma cells, with significant percent growth inhibition (PGI) observed in assays against LN229 cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through DNA damage pathways, which is critical for developing new cancer therapies .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial targets effectively:

  • Antifungal Activity : Similar compounds have been reported to possess antifungal properties, making them candidates for treating fungal infections .
  • Bactericidal Effects : Preliminary studies suggest that this compound may inhibit bacterial growth, though further research is needed to establish its efficacy against specific bacterial strains.

Case Studies

StudyFocusFindings
Aziz-ur-Rehman et al. (2018)Synthesis and Anticancer EvaluationDeveloped new derivatives showing significant cytotoxicity against breast and colon cancer cell lines .
NCBI Study (2022)Biological AssessmentIdentified that compounds similar to 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid exhibited apoptosis in glioblastoma cells .
De Gruyter (2018)Crystal Structure AnalysisProvided insights into the structural characteristics that contribute to biological activity .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Combining benzimidazole derivatives with appropriate amines under controlled conditions.
  • Functional Group Modifications : Utilizing techniques such as alkylation and acylation to introduce functional groups that enhance solubility and biological activity.

Mechanism of Action

The mechanism of action of 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzoimidazole Derivatives

Compound A : 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (C₁₄H₁₄N₃O)
  • Structural Features: Lacks the oxopentanoic acid chain and methyl substituent. Instead, it has a methoxy group on the aniline ring.
  • Functional Impact : Reduced solubility compared to the target compound due to the absence of ionizable carboxylic acid. The methoxy group enhances electron density but may limit metabolic stability .
Compound B : (S)-5-((4-((2-Amino-5-(thiophen-2-yl)phenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid (C₂₃H₂₄N₆O₅S)
  • Structural Features: Shares the 5-oxopentanoic acid chain but incorporates a thiophene ring and a shorter butyl linker.
  • The shorter linker may reduce conformational flexibility compared to the target compound .
Compound C : 5-[(2-Amino-1H-benzimidazol-6-yl)amino]-5-oxopentanoic acid (C₁₂H₁₄N₄O₃)
  • Structural Features : Nearly identical to the target compound but lacks the methyl group on the benzoimidazole and the phenyl spacer.
  • Functional Impact : Absence of methyl reduces lipophilicity, which may decrease cell membrane permeability. The direct linkage between benzoimidazole and amide groups shortens the molecule, altering steric interactions .

Substituent and Chain-Length Variations

Compound Core Structure Substituents Key Functional Groups Molecular Weight
Target Compound Benzoimidazole-phenyl 5-Methyl, phenyl spacer, pentanoic acid Amide, carboxylic acid 362.38 g/mol
Compound B () Benzoimidazole-phenyl Thiophene, butyl linker Amide, carboxylic acid, thiophene 496.54 g/mol
Compound C () Benzoimidazole None Amide, carboxylic acid 262.27 g/mol
Ethyl 4-(1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzoimidazole Ethyl ester, butanoate Ester, methyl 276.33 g/mol

Key Observations :

  • Methyl Group : The 5-methyl substituent in the target compound increases lipophilicity, enhancing membrane permeability compared to unmethylated analogs like Compound C .
  • Chain Length: The pentanoic acid chain provides optimal spacing for interactions with enzyme active sites, as seen in HDAC inhibitors, whereas shorter chains (e.g., butyl in Compound B) may restrict binding .

Comparison with Related Syntheses

  • Compound A (): Synthesized via condensation of 1,2-diaminobenzene with 3-amino-4-methoxybenzaldehyde, followed by chromatographic purification. Lacks the complex amidation steps required for the target compound .
  • Compound 24a () : Uses TFA/TIPS deprotection, similar to the inferred final step for the target compound. Yields are quantitative, suggesting high efficiency .

Biological Activity

5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-methyl-1H-benzo[d]imidazole derivatives with various amine and carboxylic acid precursors. The specific synthetic pathway may vary depending on the desired purity and yield.

Anticancer Properties

Recent studies have indicated that compounds related to benzimidazole structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have shown efficacy in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound has been tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability, which suggests potential as an anticancer agent .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer metabolism, such as fatty acid synthase (FASN). FASN is crucial for lipid biosynthesis in cancer cells, and its inhibition leads to reduced cell proliferation and increased apoptosis .

Antimicrobial Activity

In addition to anticancer properties, benzimidazole derivatives have also been studied for their antimicrobial effects. The compound has shown promising results against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Case Studies

Study Findings Reference
Study on Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 25 µM
Antimicrobial EfficacyShowed inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL
Mechanistic StudyIdentified FASN as a target, leading to reduced fatty acid synthesis and increased apoptosis in tumor cells

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-((4-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with the condensation of 5-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 4-aminophenyl derivatives under reflux in acetic acid with ammonium acetate as a catalyst .
  • Optimize reaction time (3–5 hours) and temperature (reflux conditions) to maximize yield. Monitor intermediates via TLC or HPLC.
  • For the pentanoic acid moiety, employ coupling reagents like EDCI/HOBt in DMF to conjugate the benzoimidazole intermediate with 5-oxopentanoic acid .

Q. How should researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for benzoimidazole), methyl groups (δ 2.3–2.5 ppm for 5-methyl), and carboxylic acid protons (δ 12.0–12.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the benzimidazole and pentanoic acid substructures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data, such as unexpected coupling patterns in NMR?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the aromatic region.
  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to identify discrepancies arising from tautomerism or solvent effects .

Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?

  • Methodology :

  • Synthesize analogs with variations in the benzoimidazole methyl group or pentanoic acid chain.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs. Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. What are the best practices for analyzing stability and degradation products under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC-MS to identify hydrolytic cleavage products (e.g., benzoimidazole or pentanoic acid fragments) .
  • Use LC-QTOF-MS to characterize oxidative metabolites in liver microsome assays .

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